Structural Differentiation from the Clinical Candidate MK-0752 via Terminal Functional Group
The target compound incorporates a primary ethanol (-CH₂CH₂OH) terminus, whereas its closest analog MK-0752 (CAS 471905-41-6) features a propanoic acid (-CH₂CH₂COOH) terminus . This single-atom difference (O replacing C in the terminal functional group) is a critical determinant of hydrogen-bond donor/acceptor capacity, predicted logP, and metabolic liability, as established by extensive SAR studies within the gamma-secretase inhibitor class [1]. While direct IC50 comparison data for this compound are absent from the published literature, MK-0752 is reported to inhibit Aβ40 production with an IC50 of 5 nM in human SH-SY5Y cells , offering a quantitative baseline against which the ethanol analog's potency may be experimentally benchmarked.
| Evidence Dimension | Terminal functional group identity and predicted physicochemical impact |
|---|---|
| Target Compound Data | Primary ethanol (-CH₂CH₂OH) terminus; predicted lower logP and distinct hydrogen-bonding profile relative to acid-terminated analogs. |
| Comparator Or Baseline | MK-0752: propanoic acid (-CH₂CH₂COOH) terminus; IC50 = 5 nM (Aβ40, human SH-SY5Y cells) . |
| Quantified Difference | Structural divergence at the terminal position; functional group difference (alcohol vs. carboxylic acid) is predicted to alter logP by approximately 1–2 units and introduce distinct metabolic pathways (Phase II glucuronidation vs. β-oxidation). |
| Conditions | Structural comparison based on published chemical structures and SAR principles from the sulfonyl gamma-secretase inhibitor class. |
Why This Matters
For researchers building SAR libraries around the gamma-secretase pharmacophore, the ethanol terminus offers a distinct physicochemical and metabolic profile not represented by the acid-terminated clinical candidate MK-0752, making this compound a non-redundant tool for probing terminal group contributions to potency, selectivity, and ADME properties.
- [1] Krop I, et al. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors. J Clin Oncol. 2012;30(19):2307-13. doi:10.1200/JCO.2011.39.1540. View Source
